8-{[5-(benzylsulfanyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]methoxy}quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-{[5-(benzylsulfanyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]methoxy}quinoline is a synthetic chemical compound belonging to the class of triazole derivatives. Triazole derivatives have diverse applications in medicinal chemistry, pharmacology, and materials science due to their unique structural and electronic properties. This compound, in particular, has been studied for its potential biological activity and its role in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-{[5-(benzylsulfanyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]methoxy}quinoline typically involves multiple steps:
Formation of the Triazole Core: The synthesis begins with the preparation of the triazole core, which can be achieved through the cyclization of appropriate precursors. This step may involve the reaction of hydrazine derivatives with suitable alkynes under acidic or basic conditions.
Introduction of the Benzylsulfanyl and Prop-2-en-1-yl Groups: Subsequent steps involve the incorporation of benzylsulfanyl and prop-2-en-1-yl groups through nucleophilic substitution or other suitable reactions. These steps require controlled reaction conditions, such as specific temperatures, pH, and solvent systems, to achieve high yields.
Coupling with Quinoline: The final step involves the coupling of the synthesized triazole intermediate with 8-hydroxyquinoline derivatives. This step may require catalysts, such as palladium or copper, to facilitate the coupling reaction.
Industrial Production Methods: Scaling up the synthesis of this compound for industrial production requires optimization of reaction conditions, purification methods, and quality control measures. Industrial production methods may involve continuous flow processes, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistent yields.
Chemical Reactions Analysis
Types of Reactions: 8-{[5-(benzylsulfanyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]methoxy}quinoline can undergo various chemical reactions, including:
Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones from the benzylsulfanyl group.
Reduction: Reduction reactions can modify the triazole or quinoline ring systems, potentially altering their electronic properties and biological activity.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles like alkoxides, thiolates, or amines; electrophiles like halogens, sulfonyl chlorides, or acyl chlorides.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced triazole or quinoline derivatives.
Substitution: Introduction of new functional groups, leading to derivatives with potentially altered biological or chemical properties.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. It can be used in combinatorial chemistry and the development of new synthetic methodologies.
Biology: The compound has been explored for its potential biological activity, including antimicrobial, antifungal, and anticancer properties. Its triazole and quinoline moieties are of particular interest for targeting specific biological pathways.
Medicine: In medicinal chemistry, 8-{[5-(benzylsulfanyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]methoxy}quinoline is studied as a potential lead compound for drug discovery. Its structural features may allow for the design of novel therapeutic agents with improved efficacy and selectivity.
Industry: The compound may find applications in materials science, such as the development of new polymers, coatings, or nanomaterials. Its unique structural properties can be leveraged to create materials with specific desired properties.
Mechanism of Action
The mechanism of action of 8-{[5-(benzylsulfanyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]methoxy}quinoline is influenced by its ability to interact with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, or nucleic acids, potentially modulating their activity.
Pathways Involved: By targeting specific pathways, the compound can influence various cellular processes, such as signal transduction, gene expression, or metabolic activity.
Comparison with Similar Compounds
Comparison with Other Similar Compounds: 8-{[5-(benzylsulfanyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]methoxy}quinoline can be compared to other triazole and quinoline derivatives. Similar compounds may include:
1,2,4-Triazole Derivatives: Compounds with different substituents on the triazole ring, leading to variations in biological activity and chemical reactivity.
Quinoline Derivatives: Compounds with modifications to the quinoline core, influencing their pharmacological properties and applications.
Uniqueness: What sets this compound apart is its specific combination of triazole and quinoline moieties, coupled with the presence of benzylsulfanyl and prop-2-en-1-yl groups. This unique structural arrangement can result in distinct biological activities and chemical properties, making it a valuable compound for further exploration and development in various fields of research.
Feel free to ask more or add additional context!
Properties
IUPAC Name |
8-[(5-benzylsulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl)methoxy]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4OS/c1-2-14-26-20(24-25-22(26)28-16-17-8-4-3-5-9-17)15-27-19-12-6-10-18-11-7-13-23-21(18)19/h2-13H,1,14-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULYVNFMECCJCEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC2=CC=CC=C2)COC3=CC=CC4=C3N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.